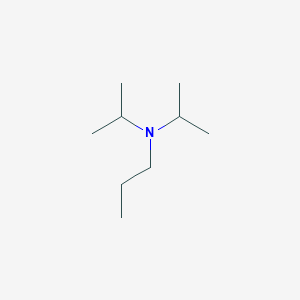

N,N-di(propan-2-yl)propan-1-amine

Description

N,N-Di(propan-2-yl)propan-1-amine is a tertiary amine with the molecular formula C₉H₂₁N. Its structure consists of a propan-1-amine backbone (CH₃CH₂CH₂NH₂) where the nitrogen atom is substituted with two isopropyl groups (-CH(CH₃)₂). This configuration imparts significant steric hindrance and lipophilicity, distinguishing it from simpler aliphatic amines like N,N-dimethylpropan-1-amine or N,N-diethylpropan-1-amine. While direct data on its applications are sparse in the provided evidence, its structural analogs highlight roles in medicinal chemistry, catalysis, and polymer science .

Properties

CAS No. |

5792-46-1 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H21N/c1-6-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

DLMICMXXVVMDNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-di(propan-2-yl)propan-1-amine can be synthesized through several methods. One common method involves the catalytic hydrogenation of isopropyl alcohol in the presence of ammonia and hydrogen. The reaction is carried out in the gas phase with a catalyst such as copper-nickel on clay. The crude product is then extracted, separated, dehydrated, and distilled to obtain the final compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkylation of diisopropylamine with diethyl sulfate. This method is efficient and yields a high-purity product. The compound can be further purified by distillation from potassium hydroxide or calcium hydride .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

N,N-di(propan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in amide coupling reactions.

Biology: The compound is used in the synthesis of various biologically active molecules.

Medicine: It serves as an intermediate in the production of pharmaceuticals.

Industry: It is employed in the manufacture of herbicides, rubber vulcanization accelerators, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)propan-1-amine involves its ability to act as a base and nucleophile. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. due to steric hindrance from the isopropyl groups, only small electrophiles such as protons can react with the nitrogen lone pair .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tertiary amines with modified N-substituents or backbone functionalization exhibit diverse properties. Key comparisons include:

Substituent Impact :

- Steric Effects : Bulky isopropyl groups in the target compound reduce nucleophilicity compared to dimethyl or diethyl analogs, affecting reactivity in alkylation or catalysis .

- Aromatic vs. Aliphatic : Compounds with aromatic/heterocyclic moieties (e.g., D01, Promazine) show enhanced biological activity due to π-π interactions or enzyme binding .

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and branched substituents increase boiling point and lipophilicity compared to smaller analogs.

- Allyl-substituted amines (e.g., triallylamine) exhibit lower thermal stability due to unsaturated bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.